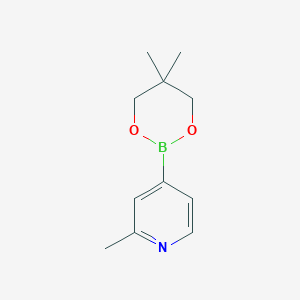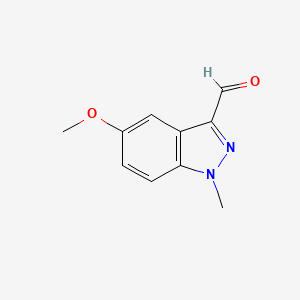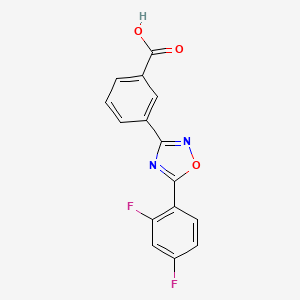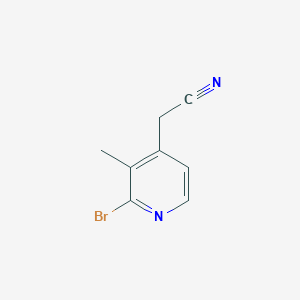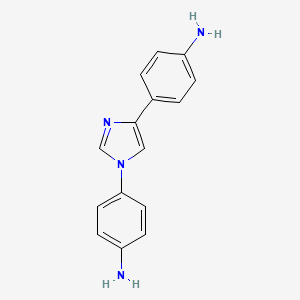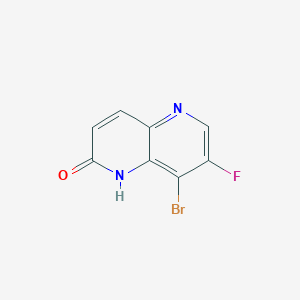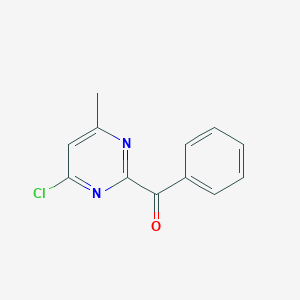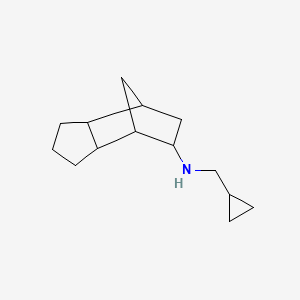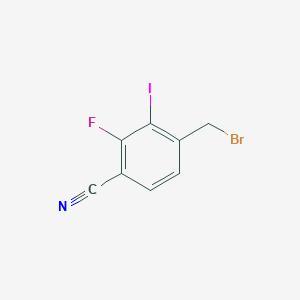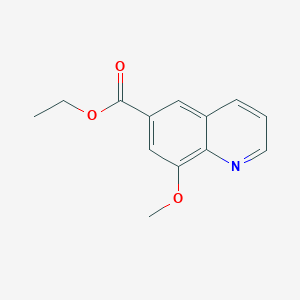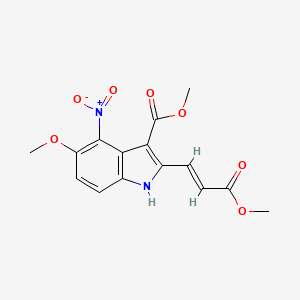
methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes methoxy, nitro, and ester functional groups.
Métodos De Preparación
The synthesis of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy, nitro, and ester groups through various chemical reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Methyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)-4-nitro-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Methyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: This compound has a similar methoxy and ester functional group but lacks the indole core and nitro group.
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidin-1-yl]acrylate: This compound contains a methoxy group and an ester group but has a different core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its indole core, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N2O7 |
|---|---|
Peso molecular |
334.28 g/mol |
Nombre IUPAC |
methyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-4-nitro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C15H14N2O7/c1-22-10-6-4-8-12(14(10)17(20)21)13(15(19)24-3)9(16-8)5-7-11(18)23-2/h4-7,16H,1-3H3/b7-5+ |
Clave InChI |
QTQMQHQLOIZWGC-FNORWQNLSA-N |
SMILES isomérico |
COC1=C(C2=C(C=C1)NC(=C2C(=O)OC)/C=C/C(=O)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C2=C(C=C1)NC(=C2C(=O)OC)C=CC(=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-chloro-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12951320.png)
